Cas no 79950-42-8 (3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde)

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde structure
79950-42-8 structure
Nombre del producto:3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
Número CAS:79950-42-8
MF:C10H10O2
Megavatios:162.185203075409
MDL:MFCD00100646
CID:556977
PubChem ID:2775156

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 2-Allyl-3-hydroxybenzaldehyde
    • 3-hydroxy-2-prop-2-enylbenzaldehyde
    • Benzaldehyde,3-hydroxy-2-(2-propen-1-yl)-
    • AK122190
    • 3-Hydroxy-2-(prop-2-en-1-yl)benzaldehyde
    • 2-allyl-3hydroxybenzaldehyde
    • 2-allyl-3-hydroxy-benzaldehyde
    • 2-allyl-3-hydroxy benzaldehyde
    • 3-hydroxy-2-allyl benzaldehyde
    • QVHRAGBOMUXWRI-UHFFFAOYSA-N
    • BCP24264
    • FCH918621
    • 3-oxidanyl-2-prop-2-enyl-benzaldehyde
    • OR21984
    • RP02238
    • 3-hydroxy-2-prop-2-en-1
    • 3-hydroxy-2-prop-2-en-1-ylbenzaldehyde
    • PS-4188
    • 79950-42-8
    • MFCD00100646
    • FT-0641740
    • CS-0028564
    • A839792
    • 2-allyl-3-hydroxybenzaldehyde, AldrichCPR
    • DTXSID00379420
    • 2-allyl-3-hydroxy-benzaldehyde;2-Allyl-3-hydroxybenzaldehyde
    • EX-A1415
    • AMY22038
    • AC-33242
    • Benzaldehyde, 3-hydroxy-2-(2-propenyl)-
    • AKOS006229614
    • J-507715
    • SCHEMBL431551
    • 3-Hydroxy-2-(2-propen-1-yl)benzaldehyde (ACI)
    • Benzaldehyde, 3-hydroxy-2-(2-propenyl)- (9CI)
    • DB-020356
    • 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
    • MDL: MFCD00100646
    • Renchi: 1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2
    • Clave inchi: QVHRAGBOMUXWRI-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(CC=C)=C(O)C=CC=1

Atributos calculados

  • Calidad precisa: 162.06800
  • Masa isotópica única: 162.068
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 165
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.1
  • Superficie del Polo topológico: 37.3

Propiedades experimentales

  • Denso: 1.126±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 102-103 ºC (dichloromethane hexane )
  • Punto de ebullición: 274.4±25.0 ºC (760 Torr),
  • Punto de inflamación: 114.6±15.8 ºC,
  • índice de refracción: 1.593
  • Disolución: Very slightly soluble (0.75 g/l) (25 º C),
  • PSA: 37.30000
  • Logp: 1.93320

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde Información de Seguridad

  • Código de categoría de peligro: 36
  • Instrucciones de Seguridad: 26
  • Señalización de mercancías peligrosas: Xi

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde Datos Aduaneros

  • Código HS:2912499000
  • Datos Aduaneros:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_320032-250mg
2-Allyl-3-hydroxybenzaldehyde
79950-42-8
250mg
¥2574.0 2022-12-29
AK Scientific
Y4123-100mg
2-Allyl-3-hydroxybenzaldehyde, containing 200ppm MEHQ
79950-42-8 98% (GC)
100mg
$41 2023-09-15
AK Scientific
Y4123-1g
2-Allyl-3-hydroxybenzaldehyde, containing 200ppm MEHQ
79950-42-8 98% (GC)
1g
$146 2023-09-15
Chemenu
CM100906-5g
2-allyl-3-hydroxybenzaldehyde
79950-42-8 95%
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$520 2024-07-23
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79950-42-8 95%
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$402 2022-09-28
Enamine
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79950-42-8 95%
5.0g
$5264.0 2022-12-29
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Y50720-1g
2-ALLYL-3-HYDROXYBENZALDEHYDE
79950-42-8 95%
1g
¥790.00 2022-12-29
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
Bellen015300-5g
2-amino-4,6-dichlorotriazine
79950-42-8 95%
5g
¥3060.0 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
AK122190-250mg
2-allyl-3-hydroxybenzaldehyde
79950-42-8 97%(stabilizedwithTBC)
250mg
¥1088.00 2023-09-15
AK Scientific
Y4123-5g
2-Allyl-3-hydroxybenzaldehyde, containing 200ppm MEHQ
79950-42-8 98% (GC)
5g
$504 2023-09-15

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate
2.1 Solvents: Decalin ;  reflux
Referencia
tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans
Chang, Meng-Yang ; et al, Synthesis, 2021, 53(3), 527-537

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
3.1 24 h, 180 °C
Referencia
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Métodos de producción 3

Condiciones de reacción
1.1 10 min, 240 °C; 240 °C → rt
Referencia
Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide
Chavan, Subhash P. ; et al, Organic Letters, 2018, 20(22), 7011-7014

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
2.1 24 h, 180 °C
Referencia
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Decalin ;  9.5 h, 40 bar, 250 °C
Referencia
Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow
Garcia-Lacuna, Jorge; et al, Organic & Biomolecular Chemistry, 2019, 17(43), 9489-9501

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
1.3 Solvents: Acetic anhydride ;  2 h, 140 °C
2.1 Reagents: Guanidine hydrochloride ,  Potassium tert-butoxide Solvents: Ethanol ;  rt; 30 min, rt
2.2 Solvents: Dichloromethane ;  1.5 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
3.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
4.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
5.1 24 h, 180 °C
Referencia
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: N,N-Dimethylaniline ;  230 °C
Referencia
Total synthesis of quinocarcinol methyl ester
Danishefsky, Samuel J.; et al, Journal of the American Chemical Society, 1985, 107(5), 1421-3

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
Referencia
Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine
Vargas, Didier F.; et al, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  3 h, reflux
2.1 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C
Referencia
Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine
Vargas, Didier F.; et al, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Guanidine hydrochloride ,  Potassium tert-butoxide Solvents: Ethanol ;  rt; 30 min, rt
1.2 Solvents: Dichloromethane ;  1.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
2.1 Reagents: Potassium carbonate Catalysts: Allyl bromide Solvents: Acetone ;  16 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, reflux
4.1 24 h, 180 °C
Referencia
The synthesis of ventiloquinone L, the monomer of cardinalin 3
Mmutlane, Edwin M.; et al, Organic & Biomolecular Chemistry, 2004, 2(17), 2461-2470

Métodos de producción 11

Condiciones de reacción
1.1 -
1.2 Reagents: Decalin
Referencia
Synthesis of Substituted 2,3-Benzodiazepines
Chan, Chieh-Kai; et al, Journal of Organic Chemistry, 2016, 81(20), 9836-9847

Métodos de producción 12

Condiciones de reacción
Referencia
Arenecarbaldehydes: synthesis by C-C bond formation
Oestreich, M., Science of Synthesis, 2007, 25, 667-688

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde Raw materials

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde Preparation Products

3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:79950-42-8)3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
A839792
Pureza:99%
Cantidad:1g
Precio ($):168.0